Benzyl 3-sulfamoylpropanoate
Overview
Description
Benzyl 3-sulfamoylpropanoate is a compound with the molecular weight of 243.28 . It is a white or off-white crystalline solid.
Molecular Structure Analysis
The molecular formula of Benzyl 3-sulfamoylpropanoate is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) .Scientific Research Applications
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Chemical Synthesis
- Summary of Application : Benzyl 3-sulfamoylpropanoate is a chemical compound with the CAS Number: 1394738-31-8 . It is often used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. Unfortunately, the exact details are not available in the sources I found .
- Results or Outcomes : The outcomes of using Benzyl 3-sulfamoylpropanoate in chemical synthesis would vary depending on the specific reactions and compounds involved .
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Thermal Stability Analysis
- Summary of Application : There is research on the thermal stability of similar compounds, such as 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide . This could suggest potential applications of Benzyl 3-sulfamoylpropanoate in thermal stability analysis.
- Methods of Application : The study used thermogravimetric analysis as the basis of the reaction model .
- Results or Outcomes : The results show that [BZMIM][TF2N] will enter a runaway reaction when the temperature exceeds 270 °C .
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Copper-Catalyzed Coupling
- Summary of Application : There is an efficient way to prepare benzyl 3-phenylpropiolates via copper-catalyzed coupling .
- Methods of Application : The methodology involves the coupling between corresponding benzyl halides and alkynoic acids under ligand-free condition .
- Results or Outcomes : The desired esters could be obtained in good yields .
properties
IUPAC Name |
benzyl 3-sulfamoylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSGWPZFURVXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-sulfamoylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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